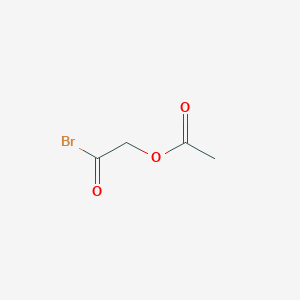![molecular formula C8H5N3 B13950458 Imidazo[1,5,4-cd]benzimidazole CAS No. 209-80-3](/img/structure/B13950458.png)
Imidazo[1,5,4-cd]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5,4-cd]benzimidazole is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5,4-cd]benzimidazole typically involves the oxidative cyclization of anilines via nitrosobenzene intermediates. Another method involves cyclization starting from anilides and proceeding via amine N-oxide intermediates under acidic conditions . These methods allow for the incorporation of various substituents, providing a versatile approach to synthesizing different derivatives of the compound.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,5,4-cd]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound core.
Applications De Recherche Scientifique
Imidazo[1,5,4-cd]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of imidazo[1,5,4-cd]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes .
Comparaison Avec Des Composés Similaires
Imidazo[1,5,4-cd]benzimidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Imidazo[1,2-c]pyrimidine: Explored for its potential in drug development and as a building block in organic synthesis.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
209-80-3 |
|---|---|
Formule moléculaire |
C8H5N3 |
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
2,4,6-triazatricyclo[5.3.1.04,11]undeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-8-7(3-1)10-5-11(8)4-9-6/h1-5H |
Clé InChI |
DRFOHECVAKERJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)N=CN3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)




![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)




![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)


